molecular formula C14H23NO3 B3164487 (Butan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine CAS No. 893573-00-7

(Butan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine

Cat. No.: B3164487
CAS No.: 893573-00-7
M. Wt: 253.34 g/mol
InChI Key: SMTIIKMPMBLXQZ-UHFFFAOYSA-N
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Description

. It is known for its unique structure, which includes a butan-2-yl group and a 2,4,5-trimethoxyphenylmethyl group.

Preparation Methods

The synthesis of (Butan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine typically involves several steps. One common method includes the reaction of 2,4,5-trimethoxybenzaldehyde with butan-2-amine under specific conditions to form the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(Butan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the amine group can be replaced by other functional groups.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(Butan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: Researchers study its effects on various biological systems to understand its potential therapeutic uses.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Butan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine involves its interaction with specific molecular targets and pathways. It may act on certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

(Butan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine can be compared with other similar compounds, such as:

    This compound hydrochloride: This is a hydrochloride salt form of the compound, which may have different solubility and stability properties.

    2,4,5-Trimethoxybenzylamine: A related compound with a similar structure but lacking the butan-2-yl group.

    Butan-2-amine: A simpler amine that serves as a building block in the synthesis of more complex compounds.

Properties

IUPAC Name

N-[(2,4,5-trimethoxyphenyl)methyl]butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-6-10(2)15-9-11-7-13(17-4)14(18-5)8-12(11)16-3/h7-8,10,15H,6,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTIIKMPMBLXQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC(=C(C=C1OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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